molecular formula C13H8F2N4O2S B6502045 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1351649-23-4

3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6502045
CAS No.: 1351649-23-4
M. Wt: 322.29 g/mol
InChI Key: NXHZLVPTVUJEAA-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2-methylthioamide, the thiazole ring is formed through cyclization reactions involving sulfur and nitrogen sources under acidic or basic conditions.

    Oxadiazole Formation: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride.

    Coupling Reactions: The final step involves coupling the thiazole-oxadiazole intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the thiazole and oxadiazole rings, making it less complex and potentially less bioactive.

    N-[5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but without the fluorine atoms, which may affect its reactivity and biological activity.

    2-Methyl-1,3-thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the oxadiazole and benzamide components.

Uniqueness

The uniqueness of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of fluorine atoms, thiazole, and oxadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZLVPTVUJEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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